1,12-Diazacyclodocosane-2,11-dione
Description
Properties
CAS No. |
143423-02-3 |
|---|---|
Molecular Formula |
C20H38N2O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1,12-diazacyclodocosane-2,11-dione |
InChI |
InChI=1S/C20H38N2O2/c23-19-15-11-7-3-4-8-12-16-20(24)22-18-14-10-6-2-1-5-9-13-17-21-19/h1-18H2,(H,21,23)(H,22,24) |
InChI Key |
SZGFECQCECPUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCNC(=O)CCCCCCCCC(=O)NCCCC1 |
Origin of Product |
United States |
Preparation Methods
Lehn-Type Cyclization
Adapted from cryptand syntheses, this approach uses:
- Reactants : 1,12-Diaminodocosane and docosanedioyl dichloride
- Solvent : Benzene or toluene (0.12–0.34 M concentrations)
- Conditions : Simultaneous addition of reactants at 1.5–2.5 mL/min under vigorous stirring
Yield : 58–65% for analogous 12-membered systems, though yields decrease to ~40% for 22-membered rings due to increased conformational flexibility.
Dye–Cram Modification
This protocol enhances yields via:
- Temperature control : Reaction at –10°C to suppress side reactions
- Workup : Sequential extraction with 5% K₂CO₃ and hot chloroform
Key advantage : Reduces solvent volume by 75% compared to classical high-dilution methods.
Catalytic Macrocyclization Strategies
Hafnium-Catalyzed Direct Cyclization
A breakthrough method reported in continuous-flow systems:
- Catalyst : Hf(OTf)₄ (5 mol%)
- Substrate : Seco-acid precursor (20-hydroxydecanoic acid derivative)
- Conditions : Toluene, 80°C, 12 hr
| Parameter | Value | Source |
|---|---|---|
| Yield | 72% | |
| Purity | >95% (HPLC) | |
| Scalability | 100 g scale demonstrated |
Mechanism : Hf⁴⁺ coordinates carbonyl oxygen, facilitating nucleophilic attack by the amine.
Enzymatic Ring-Closing
Explored for enantioselective synthesis:
- Enzyme : Candida antarctica lipase B (CAL-B)
- Substrate : Diester of docosanedioic acid with protected diamines
- Conversion : 38% after 72 hr (limited by steric hindrance)
Solid-Phase Synthesis
Developed for combinatorial libraries:
- Resin : Wang resin functionalized with Rink amide linker
- Steps :
- Sequential coupling of Fmoc-protected amino acids
- On-resin cyclization using HATU/DIPEA
- Cleavage with TFA/H₂O (95:5)
| Cycle Step | Efficiency | Notes |
|---|---|---|
| Amide bond formation | 98% | Double coupling used |
| Macrocyclization | 45% | 0.01 M concentration |
| Overall yield | 22% | 15-mer benchmark |
Limitation : Unsuitable for >20-membered rings due to resin loading constraints.
Biogenetic Pathways in Phyllanthus Species
While chemical synthesis dominates, isolation from Phyllanthus niruri reveals a potential biosynthetic route:
- Precursor : Polyketide-derived chains with transamination/cyclization steps
- Yield : 0.002% w/w from dried aerial parts
- Key enzymes : Non-ribosomal peptide synthetases (NRPS) hypothesized
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost ($/g) |
|---|---|---|---|---|
| High-dilution | 40–65% | 90–95% | Multi-gram | 120–180 |
| Hf-catalyzed | 65–72% | >95% | Kilogram | 80–110 |
| Enzymatic | 30–38% | 85% | Milligram | 450–600 |
| Natural extraction | <0.01% | 70–80% | Non-viable | >2,000 |
Key findings :
Chemical Reactions Analysis
1,12-Diazacyclodocosane-2,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,12-Diazacyclodocosane-2,11-dione has several scientific research applications:
Chemistry: It is used in the study of cyclic diamides and their properties.
Biology: The compound’s bioactivity makes it a subject of interest in biological research.
Medicine: Potential medicinal applications are being explored due to its bioactive properties.
Industry: The compound’s unique structure and properties make it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 1,12-Diazacyclodocosane-2,11-dione involves its interaction with specific molecular targets and pathways. The compound’s peptide groups play a significant role in its bioactivity, influencing intermolecular contacts and hydrogen-bond interactions
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Ring Size and Stability: The 22-membered macrocycle of this compound contrasts sharply with smaller rings like 1,3-diazetidin-2-one (4-membered), which are prone to ring strain.
- Functional Groups : Unlike the fused aromatic system in dibenzooxepine derivatives, this compound lacks aromaticity, relying on amide and ketone groups for reactivity.
Table 2: Bioactivity Comparison
Key Observations:
- Bioactivity Gap : While dibenzooxepines and steroid derivatives show antifungal, anticancer, or anti-inflammatory properties, this compound lacks documented activity, possibly due to understudied targets or solubility issues.
- Structural Determinants : The diketone moiety, common to all listed compounds, is often associated with metal chelation or enzyme inhibition. However, macrocyclic size may limit bioavailability compared to smaller molecules like dibenzooxepines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
